molecular formula C17H15BrN2O2 B2745743 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 362601-63-6

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2745743
CAS No.: 362601-63-6
M. Wt: 359.223
InChI Key: USFASTYDEPWQLE-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a benzamide group, and a pyrrolidinone moiety

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves a multi-step process:

    Bromination: The initial step often involves the bromination of a suitable benzamide precursor. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amidation: The brominated intermediate is then subjected to amidation with 3-(2-oxopyrrolidin-1-yl)aniline. This step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenylbenzamide: Lacks the pyrrolidinone moiety, which may affect its binding properties and reactivity.

    N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Does not contain the bromine atom, potentially altering its chemical reactivity and biological activity.

Uniqueness

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFASTYDEPWQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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